![molecular formula C47H51F6IrN2P2- B6310323 TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% CAS No. 1019853-00-9](/img/structure/B6310323.png)
TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%
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Description
TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% is a useful research compound. Its molecular formula is C47H51F6IrN2P2- and its molecular weight is 1012.1 g/mol. The purity is usually 95%.
The exact mass of the compound TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% is 1012.30609 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst for Hydrogen Isotope Exchange Processes
This compound is used as a catalyst for hydrogen isotope exchange processes . This process involves the exchange of hydrogen isotopes between molecular hydrogen and other compounds.
Catalyst for Selective Hydrogenation of Carbon-Carbon Multiple Bonds
It is also used as a catalyst for the selective hydrogenation of carbon-carbon multiple bonds . This process involves the addition of hydrogen (H2) across carbon-carbon multiple bonds under certain conditions.
Synthesis of IMes Ligated-Rhodium Complex
This compound can be used to synthesize IMes ligated-rhodium complex . This complex can act as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes.
Synthesis of IMes/Ruthenium Complex
It can also be used to synthesize IMes/ruthenium complex . This complex can act as a catalyst for olefin ring closing metathesis reaction.
Formation of Active Catalyst for Isomerization
Upon bubbling hydrogen into the solution of this compound, preferably in tetrahydrofuran, it results in the formation of an active catalyst . This catalyst can be used in the isomerization of 3-(silyloxy)-1-propenylboronates to (γ-(silyloxy)allyl)boronic esters; diallyl ethers to allyl (E)-vinyl ethers and 1-alkenylboronates to corresponding 3-alkoxyallylboronates.
Catalyst for Various Reactions
This compound can also act as a catalyst for various reactions such as polycyclotrimerization reactions, hydrosilylation and hydrogenation reactions, hydroformylation reactions, regioselective di- and trisilylation reactions, Mannich and nitro-Mannich reactions, and reductive alkylation reactions .
properties
InChI |
InChI=1S/C21H24N2.C18H15P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7-;; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPFTBFLZGXXRS-JXNOXZOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2[C]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51F6IrN2P2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate | |
CAS RN |
1019852-99-3 |
Source
|
Record name | Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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